2-(4-Methoxyphenyl)propanenitrile

Biocatalysis Chiral Resolution Pharmaceutical Intermediates

2-(4-Methoxyphenyl)propanenitrile (CAS 31007-06-4) is a chiral, α-methylated aryl nitrile with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol. It is characterized by a 4-methoxyphenyl group attached to a secondary carbon bearing both a methyl group and a cyano (-C≡N) moiety.

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
Cat. No. B7843287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)propanenitrile
Molecular FormulaC10H11NO
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C#N)C1=CC=C(C=C1)OC
InChIInChI=1S/C10H11NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3
InChIKeyMUZYAEDDOSKNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)propanenitrile (31007-06-4): Procurement Specifications and Core Identity


2-(4-Methoxyphenyl)propanenitrile (CAS 31007-06-4) is a chiral, α-methylated aryl nitrile with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol [1]. It is characterized by a 4-methoxyphenyl group attached to a secondary carbon bearing both a methyl group and a cyano (-C≡N) moiety. This structural arrangement creates a stereocenter at the α-carbon, giving the molecule a pair of enantiomers: (R)-2-(4-methoxyphenyl)propanenitrile and (S)-2-(4-methoxyphenyl)propanenitrile (CAS 159517-53-0) [2]. The compound's physical properties include a melting point of 37-38 °C and an ACD-predicted LogP of 1.71, which contributes to its utility as a versatile intermediate in organic synthesis and pharmaceutical development [3].

2-(4-Methoxyphenyl)propanenitrile: Why Substitution with Closest Analogs Leads to Experimental Divergence


The presence of the α-methyl group on the propanenitrile chain distinguishes 2-(4-Methoxyphenyl)propanenitrile from its closest structural analogs, such as 4-methoxyphenylacetonitrile (CAS 104-47-2). This single methyl substitution introduces a chiral center, enabling stereoselective transformations that are impossible with the achiral acetonitrile analog [1]. The physicochemical differences are quantifiable: the α-methylation increases the predicted LogP from 1.36 for 4-methoxyphenylacetonitrile to 1.71 for the propanenitrile derivative, impacting solubility and membrane permeability [2]. Furthermore, the stereocenter allows for enantioselective enzymatic recognition, as demonstrated by nitrile hydratase enzymes, which exhibit a measurable preference for the S-isomer of this specific propanenitrile scaffold [3]. Replacing 2-(4-Methoxyphenyl)propanenitrile with a simpler nitrile would therefore eliminate chiral resolution opportunities, alter the product's stereochemical outcome, and change the compound's behavior in both synthetic and biological contexts.

2-(4-Methoxyphenyl)propanenitrile: Head-to-Head Comparative Evidence for Differentiated Procurement


Chiral Resolution: Enantioselective Enzymatic Hydration for Production of (S)-Acid and (R)-Nitrile

A nitrile hydratase from Rhodococcus equi A4 preferentially hydrated the (S)-enantiomer of racemic 2-(4-methoxyphenyl)propanenitrile. In a comparative study, the enzyme's selectivity for the S-isomer of this compound was quantified with an E-value (enantiomeric ratio) of 5-15 [1]. This allowed for the direct resolution of the racemate into (S)-2-(4-methoxyphenyl)propionic acid (e.e. 87%) and the remaining (R)-2-(4-methoxyphenyl)propanenitrile (e.e. >99% after repeated steps) [1][2].

Biocatalysis Chiral Resolution Pharmaceutical Intermediates

Physicochemical Divergence from the Closest Achiral Analog (4-Methoxyphenylacetonitrile)

The introduction of the α-methyl group in 2-(4-Methoxyphenyl)propanenitrile, relative to 4-methoxyphenylacetonitrile, produces a quantifiable increase in lipophilicity. The predicted LogP value for 2-(4-Methoxyphenyl)propanenitrile is 1.71, compared to 1.36 for 4-methoxyphenylacetonitrile [1][2].

Medicinal Chemistry ADME Property Prediction Analytical Chemistry

Utility as a Direct Precursor to Multiple Active Pharmaceutical Ingredients (APIs)

The (S)-enantiomer of 2-(4-methoxyphenyl)propanenitrile is a key chiral intermediate in the synthesis of several established drug molecules. It has been explicitly identified as a direct precursor for the synthesis of four active pharmaceutical ingredients: ibuprofen, tembamide, aegeline, and denopamine [1].

Organic Synthesis Pharmaceutical Manufacturing API Intermediate

Performance in Metal-Free Asymmetric Synthesis of Enantioenriched Nitriles

In a metal-free deoxygenation protocol, chiral β-substituted nitro compounds (precursors to 2-(4-methoxyphenyl)propanenitrile) were converted to the corresponding nitriles with complete retention of stereochemical integrity [1]. The reaction produced α-functionalized nitriles with no loss of enantiomeric excess, demonstrating the robustness of this scaffold in modern, sustainable synthetic methods.

Green Chemistry Asymmetric Synthesis Process Chemistry

2-(4-Methoxyphenyl)propanenitrile: Validated High-Impact Application Scenarios for Procurement


Enantioselective Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound serves as a direct precursor to (S)-ibuprofen, a widely used NSAID. Its chiral center allows for the streamlined synthesis of the active enantiomer, avoiding the inefficiencies and waste associated with racemic synthesis and resolution [1].

Biocatalytic Process Development for Chiral Resolution

The compound is an ideal substrate for developing and optimizing enzymatic resolution processes. Its demonstrated enantioselective interaction with nitrile hydratase makes it a model compound for engineering biocatalysts to produce high-value (R)-nitriles and (S)-acids [1][2].

Discovery Chemistry and Medicinal Chemistry Lead Optimization

As a chiral building block with a defined LogP of 1.71, this nitrile is a valuable starting material for generating libraries of α-substituted aryl compounds. Its physicochemical divergence from achiral analogs (ΔLogP = +0.35) provides medicinal chemists with a distinct option for tuning lipophilicity and exploring structure-activity relationships [3].

Sustainable Process Chemistry and Green Synthesis Research

The compound's compatibility with metal-free deoxygenation methodologies positions it as a key substrate for developing and scaling environmentally benign synthetic routes to chiral nitriles. It serves as a benchmark for evaluating new catalytic systems aimed at reducing heavy metal waste in API manufacturing [4].

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